molecular formula C14H11N5O B10836257 1-(Pyrazin-2-yl)-3-(quinolin-4-yl)urea

1-(Pyrazin-2-yl)-3-(quinolin-4-yl)urea

Cat. No.: B10836257
M. Wt: 265.27 g/mol
InChI Key: LNIDFQVRZCDVBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrazin-2-yl)-3-(quinolin-4-yl)urea is a heterocyclic compound that features both pyrazine and quinoline moieties. These structures are known for their diverse biological activities and are often found in various pharmacologically active compounds. The presence of these two heterocycles in a single molecule makes this compound an interesting subject for scientific research, particularly in the fields of medicinal chemistry and drug discovery.

Preparation Methods

The synthesis of 1-(Pyrazin-2-yl)-3-(quinolin-4-yl)urea typically involves the reaction of pyrazin-2-yl isocyanate with quinolin-4-amine. This reaction can be carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds smoothly at room temperature, yielding the desired product in good to excellent yields .

Industrial production methods for this compound are not well-documented, but the laboratory-scale synthesis can be scaled up with appropriate modifications to the reaction conditions and purification processes. The use of automated synthesis platforms and continuous flow reactors could potentially enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(Pyrazin-2-yl)-3-(quinolin-4-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the nitrogen atoms of the pyrazine and quinoline rings, leading to the formation of N-oxides.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction often results in the reduction of the carbonyl group to a secondary amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazine and quinoline rings. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines.

Scientific Research Applications

1-(Pyrazin-2-yl)-3-(quinolin-4-yl)urea has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

    Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for antimicrobial, antiviral, and anticancer activities.

    Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)-3-(quinolin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic rings allow it to form strong interactions with these targets, often through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

For example, in antimicrobial research, this compound has been shown to inhibit the activity of bacterial enzymes, thereby preventing the growth and proliferation of the bacteria. In cancer research, the compound may interact with DNA or specific proteins involved in cell division, leading to the inhibition of tumor growth.

Comparison with Similar Compounds

1-(Pyrazin-2-yl)-3-(quinolin-4-yl)urea can be compared with other similar compounds, such as:

    1-(Pyridin-2-yl)-3-(quinolin-4-yl)urea: This compound features a pyridine ring instead of a pyrazine ring. While both compounds have similar structures, the presence of the pyrazine ring in this compound may confer different biological activities and chemical reactivity.

    1-(Pyrazin-2-yl)-3-(quinolin-2-yl)urea: This compound has the quinoline ring attached at the 2-position instead of the 4-position. The change in the position of the quinoline ring can significantly affect the compound’s properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of pyrazine and quinoline rings, which provides a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C14H11N5O

Molecular Weight

265.27 g/mol

IUPAC Name

1-pyrazin-2-yl-3-quinolin-4-ylurea

InChI

InChI=1S/C14H11N5O/c20-14(19-13-9-15-7-8-17-13)18-12-5-6-16-11-4-2-1-3-10(11)12/h1-9H,(H2,16,17,18,19,20)

InChI Key

LNIDFQVRZCDVBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NC(=O)NC3=NC=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.